Ethyl 2-(5-bromo-2-nitrophenyl)acetate
Overview
Scientific Research Applications
Enantiomeric Resolution
Ethyl 2-(5-bromo-2-nitrophenyl)acetate and similar compounds have been studied for their enantiomeric resolution, which is crucial in the pharmaceutical industry for the production of chiral drugs. For example, Ali et al. (2016) conducted enantiomeric resolution and simulation studies on related compounds using Chiralpak IA columns. Their research provides insights into the chiral recognition mechanisms, which are vital for pharmaceutical applications (Ali et al., 2016).
Nucleophilic Substitution Reactions
The compound's utility in studying nucleophilic substitution reactions has been noted. For instance, Harifi‐Mood and Mousavi-Tekmedash (2013) examined the nucleophilic substitution reaction of 2-bromo-5-nitrothiophene with morpholine, providing valuable data on reaction kinetics and solvent effects, which can be extrapolated to similar compounds (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Solubility and Thermodynamic Properties
Research on the solubility and thermodynamic properties of related nitrophenyl compounds in solvents like ethyl acetate is crucial for understanding their behavior in various environments. Sobechko et al. (2021) explored this for 5-(nitrophenyl)-furan-2-carboxylic acids, which helps in predicting the behavior of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in similar settings (Sobechko et al., 2021).
Synthesis and Characterization
The synthesis and characterization of similar nitrophenyl compounds are essential for developing new chemical entities with potential applications in various fields. Choi and Kim (2017) synthesized Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate and characterized its structure, providing a template for related syntheses (Choi & Kim, 2017).
Chemical Reactivity in Microemulsions
The reactivity of compounds like Ethyl 2-(5-bromo-2-nitrophenyl)acetate in microemulsions can be significant in chemical synthesis and industrial processes. Bieniecki and Wilk (1995) studied the reaction of 2-(p-nitrophenyl)ethyl bromide in oil-in-water microemulsions, providing insights that could be relevant to similar compounds (Bieniecki & Wilk, 1995).
Catalysis and Hydrolysis
Compounds like Ethyl 2-(5-bromo-2-nitrophenyl)acetate can be studied for their role in catalytic processes, particularly in hydrolysis reactions. For example, Kimura, Nakato, and Okuhara (1997) investigated the hydrolysis of esters, including 2-nitrophenyl acetate, in the presence of solid acids, providing a perspective on the catalytic potential of related compounds (Kimura, Nakato, & Okuhara, 1997).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(5-bromo-2-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRRVKTYSBXYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697511 | |
Record name | Ethyl (5-bromo-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromo-2-nitrophenyl)acetate | |
CAS RN |
870274-21-8 | |
Record name | Ethyl (5-bromo-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.